Chemical properties and stability of 1,1,1,3,3-Pentachlorobutane
Chemical properties and stability of 1,1,1,3,3-Pentachlorobutane
Technical Whitepaper: Chemical Properties, Synthesis Kinetics, and Environmental Stability of 1,1,1,3,3-Pentachlorobutane
Executive Summary
1,1,1,3,3-Pentachlorobutane (HCC-360jfa) is a highly halogenated aliphatic compound utilized primarily as a critical intermediate in the synthesis of third-generation hydrofluorocarbon blowing agents and solvents, notably 1,1,1,3,3-pentafluorobutane (HFC-365mfc)[1]. This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic intricacies of its catalytic telomerization, and its environmental degradation kinetics—particularly concerning its classification as a PBT (Persistent, Bioaccumulative, and Toxic) borderline substance under European REACH regulations[2].
Physicochemical Profiling & Molecular Characteristics
The dense chlorination of HCC-360jfa dictates its physical behavior, imparting high lipophilicity and chemical stability under neutral conditions. The steric bulk of the trichloromethyl (-CCl3) and dichloromethyl (-CCl2-) groups restricts rotational freedom, influencing its solvent interactions, boiling point, and environmental persistence.
Table 1: Quantitative Physicochemical Properties of 1,1,1,3,3-Pentachlorobutane
| Property | Value | Reference / Source |
| CAS Registry Number | 21981-33-9 | PubChem[3] |
| Molecular Formula | C4H5Cl5 | PubChem[3] |
| Molecular Weight | 230.3 g/mol | PubChem[3] |
| Density | 1.519 g/cm³ | Alfa Chemistry[4] |
| LogP (Octanol-Water) | ~4.0 | PubChem[3] |
| Estimated BCF | > 1,700 L/kg | REACH PBT Screening[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[3] |
Catalytic Telomerization: Synthesis Pathways & Mechanistic Insights
The industrial synthesis of HCC-360jfa relies on the Kharasch addition (telomerization) of carbon tetrachloride (CCl4) to 2-chloropropene. This radical-mediated process requires precise catalytic control to prevent unwanted polymerization and ensure regioselectivity.
Catalyst and Co-Catalyst Synergy Modern synthesis employs a redox catalyst system, typically Iron (Fe0/FeCl3) or Copper powder, coupled with a co-catalyst such as tributyl phosphate (TBP) or alkyl phosphites[1][5]. The co-catalyst is not merely a solvent; it actively coordinates with the metal center (e.g., forming an FeCl3-TBP complex)[5]. This coordination modulates the redox potential of the metal, stabilizing the intermediate trichloromethyl radical (•CCl3) and suppressing side reactions. Kinetic studies indicate that the reaction is first-order with respect to the catalyst and zero-order to the chloroalkene, with an activation energy of approximately 156 kJ/mol[5].
Catalytic telomerization cycle of 1,1,1,3,3-Pentachlorobutane using an Fe/TBP catalyst system.
Chemical Stability & Environmental Degradation Kinetics
From an environmental and toxicological perspective, HCC-360jfa is heavily scrutinized under the European REACH framework as a PBT borderline chemical[2]. Its high LogP (~4.0) drives significant bioaccumulation potential, with estimated Bioconcentration Factors (BCF) exceeding 1,700 L/kg[2]. Furthermore, its resistance to atmospheric photo-oxidation grants it Long-Range Transport Potential (LRTP)[2].
However, in alkaline aquatic environments, HCC-360jfa undergoes base-catalyzed dehydrohalogenation. The elimination of hydrogen chloride (HCl) yields tetrachlorobutene derivatives. Understanding this degradation pathway is critical for environmental remediation and determining the shelf-life of the compound during industrial storage.
Workflow for assessing the environmental stability and degradation kinetics of HCC-360jfa.
Experimental Protocols: Self-Validating Systems
Protocol 1: High-Yield Telomerization Synthesis of HCC-360jfa
This protocol leverages a Copper/DMF catalytic system to maximize yield while preventing oligomerization[5].
-
Reactor Preparation: Purge a high-pressure Hastelloy autoclave with high-purity Nitrogen (N2) for 15 minutes.
-
Causality: Removing ambient oxygen is critical, as O2 acts as a radical scavenger, prematurely quenching the •CCl3 radical and halting the chain reaction.
-
-
Reagent Loading: Introduce 0.878 mol of CCl4, 0.595 mol of 2-chloropropene, and 1.040 mol of dimethylformamide (DMF) solvent[5]. Add 0.028 mol of Copper powder catalyst.
-
Causality: DMF is a polar aprotic solvent that enhances the solubility of the metal catalyst and stabilizes the transition state of the redox cleavage, significantly lowering the activation energy[5].
-
-
Pressurization & Heating: Seal the reactor and pressurize to 0.4 MPa. Heat the mixture to 373 K (100°C) under continuous agitation (500 rpm)[5].
-
Causality: Maintaining 0.4 MPa pressure ensures that the volatile 2-chloropropene remains entirely in the liquid phase at 373 K, maximizing intermolecular collision frequency and driving the reaction forward.
-
-
Product Isolation: After 4 hours, cool the reactor to room temperature. Wash the organic layer with dilute HCl to remove the DMF and catalyst, followed by fractional distillation to isolate pure HCC-360jfa.
Protocol 2: Environmental Stability and Degradation Assay
This protocol establishes a self-validating loop to determine the half-life of HCC-360jfa under environmental stress[2].
-
Matrix Spiking: Prepare a 100 ppm solution of HCC-360jfa in a pH 9.0 borate buffer with 5% methanol (to ensure solubility).
-
Causality: Spiking into a controlled alkaline buffer isolates base-catalyzed dehydrohalogenation from other environmental variables (like microbial degradation), creating a closed, trackable system.
-
-
Accelerated Aging: Incubate the sealed samples in the dark at 50°C and 70°C.
-
Causality: Conducting the assay at elevated temperatures allows the application of the Arrhenius equation to extrapolate the degradation half-life at standard environmental temperatures (25°C) within a practical timeframe.
-
-
Extraction & GC-MS Analysis: At predefined intervals (0, 24, 48, 72 hours), extract 1 mL aliquots with hexane. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Causality: GC-MS provides exact mass-to-charge (m/z) ratios, allowing the definitive structural confirmation of the expected degradation product (tetrachlorobutene) versus unreacted HCC-360jfa, validating the hypothesized degradation mechanism.
-
References
- Title: CN100406417C - Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst Source: Google Patents URL
-
Title: FeCl3/Tributyl phosphate complex as catalyst in telomerization of tetrachloromethane with chloroethylene: structure and activity Source: ResearchGate URL: [Link]
-
Title: 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123 Source: PubChem URL: [Link]
-
Title: USA Chemical Suppliers - Products: '1', Page: 10 Source: American Chemical Suppliers (Alfa Chemistry Data) URL: [Link]
-
Title: PBT borderline chemicals under REACH Source: Umweltbundesamt (German Federal Environment Agency) URL: [Link]
Sources
- 1. CN100406417C - Method for preparing 1,1,1,3,3-pentachlorobutane with 2-chloropropene and carbon tetrachloride as raw materials under telomerization catalyst - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. 1,1,1,3,3-Pentachlorobutane | C4H5Cl5 | CID 89123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. USA Chemical Suppliers - Products: '1', Page: 10 [americanchemicalsuppliers.com]
- 5. researchgate.net [researchgate.net]
